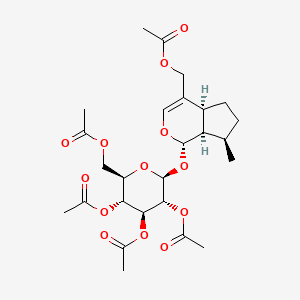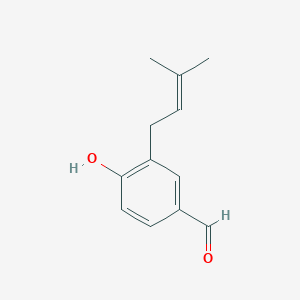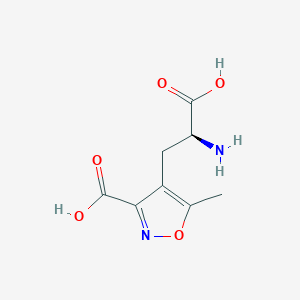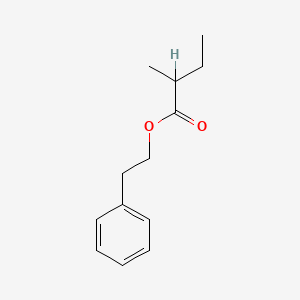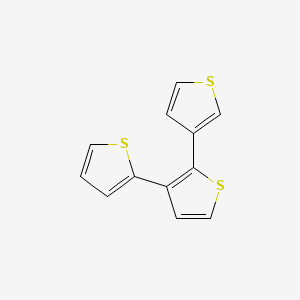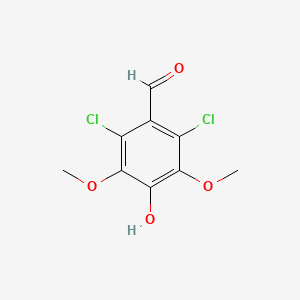
Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-
説明
Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- (C8H7Cl2O4) is a colorless, volatile liquid with a characteristic almond-like odor. It is a member of the aldehyde family, and is one of the most widely used organic compounds in the world. Benzaldehyde is used in the production of a variety of products, including pharmaceuticals, food additives, dyes, and fragrances. It is also used as a reagent in organic synthesis and as a precursor to other organic compounds.
科学的研究の応用
Synthesis of Triazine Derivatives
2,6-Dichlorosyringaldehyde: is used in the synthesis of triazine derivatives . These compounds are known for their applications in producing herbicides and polymer photostabilizers. Some triazine derivatives exhibit significant biological properties, such as antitumor activity, making them valuable in cancer treatment research .
Development of Aromatase Inhibitors
The compound has potential use in the development of aromatase inhibitors . Aromatase inhibitors are drugs used to treat breast cancer by blocking the aromatase enzyme, thereby reducing levels of estrogen in the body, which can fuel the growth of breast cancers .
Corticotrophin-Releasing Factor Antagonists
Research has indicated that derivatives of 2,6-Dichlorosyringaldehyde could serve as potent corticotrophin-releasing factor 1 receptor antagonists . These are promising for the treatment of depression and anxiety as they modulate the stress response in the brain .
Leukotriene Antagonists
This compound is also involved in the synthesis of substances that show activity as leukotriene antagonists . These have therapeutic potential in treating asthma and allergic rhinitis by reducing inflammation in the airways .
Siderophore-Mediated Drug Development
2,6-Dichlorosyringaldehyde: derivatives may be used in creating siderophore-mediated drugs . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver drugs in a targeted manner, particularly in treating infections .
Antitumor and Antileukemic Agents
The compound’s derivatives have been observed to possess antitumor and antileukemic activities . They are being studied for their efficacy against human cancer and murine leukemia cell lines, which could lead to new treatments for these diseases .
Thermophysical Property Research
2,6-Dichlorosyringaldehyde: has been evaluated for its thermophysical properties , which are critical for the design of chemical processes and the development of materials. Knowledge of these properties is essential for predicting the behavior of the compound under various temperature and pressure conditions .
Environmental Degradability Studies
The environmental degradability of 2,6-Dichlorosyringaldehyde has been studied, indicating that it decomposes at lower temperatures under certain conditions. This information is vital for assessing its environmental impact and for designing processes for its safe disposal .
特性
IUPAC Name |
2,6-dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-8-5(10)4(3-12)6(11)9(15-2)7(8)13/h3,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFRWEPMHUGVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)C=O)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072837 | |
| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |
CAS RN |
76330-06-8 | |
| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 2,6-Dichlorosyringaldehyde in environmental monitoring?
A: 2,6-Dichlorosyringaldehyde serves as a valuable biomarker for monitoring bleached hardwood effluent exposure in aquatic environments. This compound is a major chlorophenolic found in chlorine-bleached eucalypt pulp effluent. [] Studies have shown that analyzing the metabolites of 2,6-Dichlorosyringaldehyde in fish bile, particularly the conjugate of 2,6-dichloro-4-hydroxy-3,5-dimethoxybenzylalcohol, can effectively indicate exposure to these effluents. [] This approach provides a sensitive and specific method for assessing the impact of pulp mill activities on aquatic ecosystems. []
Q2: How does the formation of 2,6-Dichlorosyringaldehyde differ depending on the bleaching process used in pulp mills?
A: The type of bleaching process employed in pulp mills significantly influences the formation of specific chlorinated phenols, including 2,6-Dichlorosyringaldehyde. Research indicates that chlorine-based bleaching treatments (C) of eucalypt kraft pulps result in higher levels of 2,6-Dichlorosyringaldehyde compared to chlorine dioxide treatments (D). [] This difference highlights the importance of considering bleaching sequences when monitoring for specific chlorophenolic compounds like 2,6-Dichlorosyringaldehyde in pulp mill effluents.
Q3: What methods are effective in removing 2,6-Dichlorosyringaldehyde from pulp and paper mill wastewater?
A: Coagulation using polyaluminium chloride (PAC) has been identified as an effective method for removing 2,6-Dichlorosyringaldehyde from pulp and paper mill wastewater. [] Under optimized conditions, PAC treatment can successfully eliminate detectable levels of 2,6-Dichlorosyringaldehyde along with other chlorophenolics, contributing to the overall reduction of chloro-organics and color in the wastewater. [] This finding suggests that PAC coagulation can be a valuable treatment strategy for mitigating the environmental impact of pulp and paper mill effluents.
Q4: How does the aqueous solubility of 2,6-Dichlorosyringaldehyde compare to other chlorinated phenolic compounds?
A: Studies have determined the aqueous solubility of 2,6-Dichlorosyringaldehyde alongside other chlorinated phenolic derivatives at 25°C. [] The research revealed that the solubility of these compounds, including 2,6-Dichlorosyringaldehyde, can be correlated with the solute's LeBas molar volume. [] This finding provides a framework for predicting the behavior and fate of 2,6-Dichlorosyringaldehyde and similar chlorophenolics in aqueous environments.
Q5: Can 2,6-Dichlorosyringaldehyde be released from high molecular weight organics in bleached kraft mill effluents?
A: Research indicates that 2,6-Dichlorosyringaldehyde, along with other chlorophenolics like 2-chlorosyringaldehyde, exhibits a strong affinity for binding to high molecular weight (HMW) organics in bleached kraft mill effluents. [] This binding suggests that simple hydrophobic interaction alone cannot fully explain the presence of these chlorophenolics in HMW fractions. [] Further investigation is needed to fully understand the mechanisms behind this binding and its implications for the fate and transport of these compounds in the environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






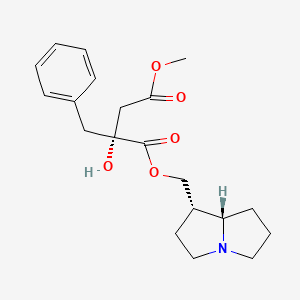
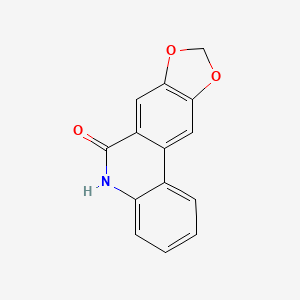
![(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1194222.png)

